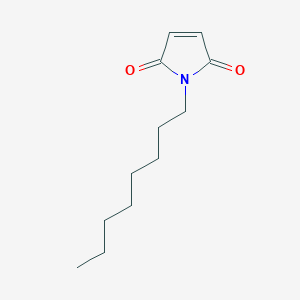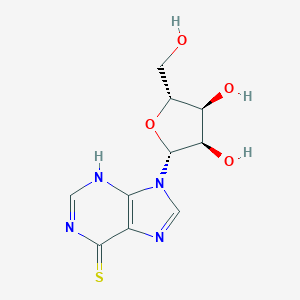
2-Amino-3',4'-dimethoxypropiophenone hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Amino-3',4'-dimethoxypropiophenone hydrochloride involves cyclization reactions and complex organic synthesis techniques. Notably, cyclization reactions of certain nitriles lead to compounds with related structural motifs, demonstrating the versatility of organic synthesis strategies in generating complex molecules from simpler precursors (Ando et al., 1974).
Molecular Structure Analysis
Molecular structure analysis, particularly through spectroscopic and crystallographic investigations, provides insights into the compound’s geometric and electronic configurations. Schiff base ligands related to the compound's structure have been extensively studied, revealing the importance of tautomeric equilibria and crystal structure in understanding the molecule's behavior (Hayvalı et al., 2010).
Chemical Reactions and Properties
The compound participates in various chemical reactions, including cyclization and Schiff base formation, highlighting its reactivity and potential for further chemical manipulation. The synthesis and reactivity of related aminophenol derivatives provide a window into the compound's chemical versatility (Rafique et al., 2022).
Physical Properties Analysis
Investigating the compound's physical properties, such as solubility, melting point, and crystalline structure, is crucial for its practical application in scientific research. The synthesis and crystal structure investigations of closely related compounds shed light on the factors influencing these physical properties (Yahiaoui et al., 2023).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for understanding the compound’s behavior in chemical reactions. Studies on similar aromatic compounds provide insights into their reactivity patterns, stability, and interactions with biological molecules (Kathawate et al., 2014).
Wissenschaftliche Forschungsanwendungen
Asymmetric Hydrogenation Catalyst : A study developed a simple and safe asymmetric hydrogenation catalyst system for the enantiomerically pure preparation of compounds like (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid (O'reilly, Derwin, & Lin, 1990).
Safety in Hair Dyes : Research on related compounds, such as 2-Amino-6-Chloro-4-Nitrophenol hydrochloride, suggests its safety for use in hair dyes (Andersen, 1997).
Antibiotic Potential : The enzyme 2-aminophenol 1,6-dioxygenase shows promise as a new antibiotic for nitrobenzene degradation (Lendenmann & Spain, 1996).
Antimicrobial and Antidiabetic Properties : 4-aminophenol derivatives exhibit broad-spectrum antimicrobial and antidiabetic activities, indicating potential pharmaceutical and food additive uses (Rafique et al., 2022).
Photoluminescent Materials : The electrooxidation of related compounds produces new classes of photoluminescent materials (Ekinci, Horasan, Altundas, & Demir, 2000).
Anti-inflammatory Applications : Certain derivatives, such as 2'-hydroxychalcones and flavones, demonstrate potential as topical anti-inflammatory agents (Ballesteros et al., 1995).
Cancer Research : Novel compounds, like lawsone-derived ones, show antiproliferative properties against cancer cells (Kathawate et al., 2014).
Antiparasitic Potential : BAL-derived compounds demonstrate promising trypanocidal and spirochetocidal activity, indicating potential in malaria treatment (Friedheim & Vogel, 1947).
Chemical Synthesis : The compound is useful in chemical synthesis processes, such as the Friedel-Crafts propionylation of veratrole to 3,4-dimethoxypropiophenone (Yadav & More, 2012).
Drug Metabolism Studies : Understanding the metabolism of related compounds, like 4-bromo-2,5-dimethoxyphenethylamine, in organisms provides insight into their pharmacokinetics and toxicity (Kanamori et al., 2002).
Safety And Hazards
For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer1.
Zukünftige Richtungen
Unfortunately, I couldn’t find specific information on the future directions of 2-Amino-3’,4’-dimethoxypropiophenone hydrochloride in the available resources.
Please note that this information might not be complete or up-to-date. For a comprehensive analysis, please refer to scientific literature and databases.
Eigenschaften
IUPAC Name |
2-amino-1-(3,4-dimethoxyphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3;/h4-7H,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRSIBSRFOZTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512851 | |
| Record name | 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3',4'-dimethoxypropiophenone hydrochloride | |
CAS RN |
90253-98-8 | |
| Record name | 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)







